3,3-Diphenylacrylonitrile

Übersicht

Beschreibung

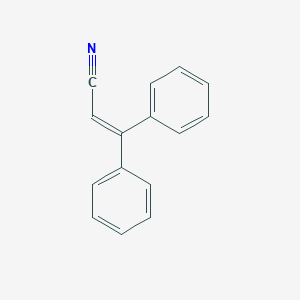

3,3-Diphenylacrylonitrile is an organic compound with the chemical formula C₁₅H₁₁N. It is characterized by the presence of two phenyl groups attached to a central carbon-carbon double bond and a cyano group. This compound is known for its unique properties, including its ability to undergo various chemical reactions and its applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3-Diphenylacrylonitrile can be synthesized through several methods. One common method involves the condensation reaction between benzophenone and benzonitrile using a base. The reaction mixture is typically heated, and the product is purified through techniques such as column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar condensation reactions. The reaction conditions are optimized to maximize yield and purity, and the product is purified using industrial-scale chromatography and recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diphenylacrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

3,3-Diphenylacrylonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing the cinnamyl group.

Biology: The compound has been studied for its potential anti-cancer properties, particularly against breast cancer cell lines.

Medicine: Research is ongoing to explore its potential as a starting material for the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers with unique properties such as thermal stability and mechanical strength.

Wirkmechanismus

The mechanism by which 3,3-Diphenylacrylonitrile exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3,3-Diphenylacrylonitrile can be compared with other similar compounds, such as:

2,3-Diphenylacrylonitrile: This compound has a similar structure but differs in the position of the phenyl groups. It exhibits different chemical and physical properties.

Triphenylacrylonitrile: This compound contains an additional phenyl group, which affects its reactivity and applications.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.

Biologische Aktivität

3,3-Diphenylacrylonitrile (DPAN) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with DPAN, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its two phenyl groups attached to a carbon-carbon double bond adjacent to a nitrile group. This unique structure contributes to its biological properties.

Anticancer Activity

Research has demonstrated that DPAN and its analogs exhibit significant cytotoxic effects against various human cancer cell lines. A study conducted by Cai et al. (2015) investigated several diphenylacrylonitrile derivatives, revealing that:

- IC50 Values : The most active compound, 3c, showed IC50 values of 0.57 mg/mL against A549 (lung cancer), 0.14 mg/mL against SK-OV-3 (ovarian cancer), 0.65 mg/mL against SK-MEL-2 (skin cancer), and 0.34 mg/mL against HCT15 (colon cancer) cell lines .

- Structure-Activity Relationship : The study highlighted that electron-donating groups at the para-position of the phenyl ring enhance cytotoxicity, while electron-withdrawing groups diminish it .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 3c | A549 | 0.57 |

| 3c | SK-OV-3 | 0.14 |

| 3c | SK-MEL-2 | 0.65 |

| 3c | HCT15 | 0.34 |

Antimicrobial Activity

In addition to its anticancer properties, DPAN exhibits antimicrobial activity against several pathogens:

- Bacterial Inhibition : DPAN demonstrated significant antibacterial activity against Staphylococcus aureus and Salmonella typhi. Compound 3k showed potent inhibition against both bacterial strains .

- Fungal Activity : The compound also exhibited antifungal properties against Aspergillus niger .

The mechanism through which DPAN exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation : Studies have indicated that DPAN increases ROS formation in cancer cells, leading to oxidative stress and subsequent apoptosis .

- Mitochondrial Dysfunction : Research on hepatocellular carcinoma cells revealed that treatment with DPAN resulted in mitochondrial membrane potential collapse and cytochrome c release, indicating a pro-apoptotic effect .

Case Study 1: Anticancer Efficacy in Liver Cancer Cells

A recent study focused on the effects of DPAN on liver cancer cells (HCC). The findings included:

- Treatment Concentrations : Cells treated with varying concentrations of DPAN (0, 2.5, 5, 10, 20, 40, and 100 μg/mL) showed significant reductions in viability at higher doses.

- Statistical Significance : Results indicated significant differences in cell viability when compared to control groups at concentrations above 20 μg/mL (p < 0.001) .

Table 2: Effects of DPAN on Hepatocellular Carcinoma Cells

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 2.5 | XX |

| 5 | XX |

| 10 | XX |

| 20 | XX |

| 40 | XX |

| 100 | XX |

(Note: Replace "XX" with specific data from the study.)

Eigenschaften

IUPAC Name |

3,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGWQFSLTSPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298040 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3531-24-6 | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenenitrile, 3,3-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3,3-Diphenylacrylonitrile interesting for optoelectronic applications?

A: this compound and its derivatives exhibit Aggregation-Induced Emission (AIE) properties [, ]. This means their fluorescence is significantly enhanced in the solid state or aggregated form compared to their dilute solutions. This characteristic makes them promising candidates for developing highly efficient light-emitting devices, sensors, and fluorescent probes.

Q2: How does the molecular structure of this compound-based compounds influence their fluorescence properties?

A: Studies have shown that incorporating this compound as a core unit with various substituents can significantly impact its AIE properties and emission color [, ]. For instance, introducing bulky groups like tetraphenylmethane or tetraphenyladamantane can hinder molecular rotation and enhance fluorescence quantum yields []. Additionally, modifying the electronic properties of the substituents can tune the emission wavelength, enabling the development of materials with tailored optical properties for specific applications.

Q3: Are there any challenges in using this compound derivatives for long-term applications like agricultural films?

A: While promising, this compound derivatives can exhibit varying degrees of photostability, particularly under prolonged exposure to UV radiation []. Research indicates that some derivatives undergo ring-closing oxidation reactions, leading to a decrease in fluorescence intensity over time. Overcoming this limitation through strategic molecular design and the development of protective measures is crucial for their successful implementation in long-term applications.

Q4: What are the current research directions for improving the performance of this compound-based materials?

A: Current research focuses on enhancing the stability and efficiency of this compound-based materials. This involves exploring different molecular designs to optimize AIE properties, improve photostability, and fine-tune the emission wavelength. Researchers are also investigating various processing techniques, such as doping into polymer matrices [, ], to enhance their processability and mechanical properties for practical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.